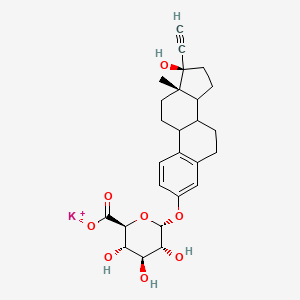
17A-Ethynylestradiol 17B-(A-glucuronide)potassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17A-Ethynylestradiol 17B-(A-glucuronide)potassium: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of an ethynyl group at the 17A position and a glucuronide moiety at the 17B position, which is conjugated with potassium. It is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17A-Ethynylestradiol 17B-(A-glucuronide)potassium typically involves multiple steps. The starting material is often estradiol, which undergoes ethynylation at the 17A position. This is followed by glucuronidation at the 17B position. The final step involves the conjugation of the glucuronide moiety with potassium to form the desired compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography for quality control.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the glucuronide moiety.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 17A-Ethynylestradiol 17B-(A-glucuronide)potassium is used as a reference compound in analytical studies and as a starting material for the synthesis of other estrogen derivatives.
Biology: In biological research, this compound is used to study estrogen receptor interactions and the metabolic pathways of estrogen conjugates.
Medicine: In medicine, it is used in the development of hormone replacement therapies and contraceptives. Its unique structure allows for the study of estrogenic activity and its effects on various tissues.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 17A-Ethynylestradiol 17B-(A-glucuronide)potassium involves its interaction with estrogen receptors. The ethynyl group enhances its binding affinity to the receptor, while the glucuronide moiety facilitates its excretion. Upon binding to the receptor, it modulates the transcription of estrogen-responsive genes, leading to various physiological effects.
Comparación Con Compuestos Similares
Ethinylestradiol: A synthetic estrogen used in contraceptives.
Estradiol glucuronide: A naturally occurring estrogen conjugate.
Estrone sulfate: Another estrogen conjugate used in hormone replacement therapy.
Uniqueness: 17A-Ethynylestradiol 17B-(A-glucuronide)potassium is unique due to its dual modification at the 17A and 17B positions, which enhances its stability and bioavailability. This makes it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C26H31KO8 |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
potassium;(2S,3S,4S,5R,6R)-6-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C26H32O8.K/c1-3-26(32)11-9-18-17-6-4-13-12-14(5-7-15(13)16(17)8-10-25(18,26)2)33-24-21(29)19(27)20(28)22(34-24)23(30)31;/h1,5,7,12,16-22,24,27-29,32H,4,6,8-11H2,2H3,(H,30,31);/q;+1/p-1/t16?,17?,18?,19-,20-,21+,22-,24-,25-,26-;/m0./s1 |
Clave InChI |
RBBJHCKDRRZMGQ-GHDGYVMMSA-M |
SMILES isomérico |
C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[K+] |
SMILES canónico |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
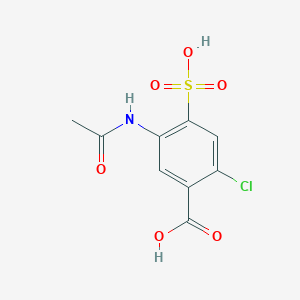
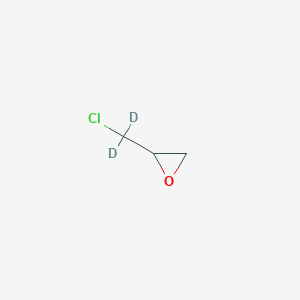
![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)

![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)

![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)
![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)
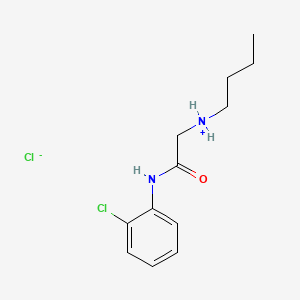
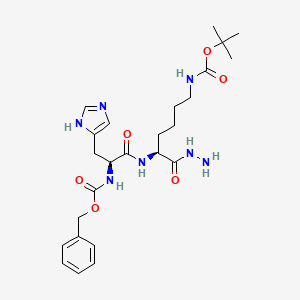
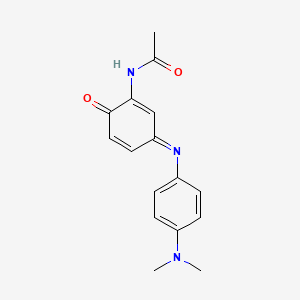
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)-](/img/structure/B13794440.png)
